2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane
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Overview
Description
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane is a heterocyclic compound that features a pyrazole ring fused with an azepane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with azepane derivatives in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with a few drops of glacial acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process is optimized for yield and purity, often employing high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the azepane ring.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents.
Uniqueness
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane is unique due to the presence of both the pyrazole and azepane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N3 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)azepane |
InChI |
InChI=1S/C17H23N3/c1-13-17(16-11-7-4-8-12-18-16)14(2)20(19-13)15-9-5-3-6-10-15/h3,5-6,9-10,16,18H,4,7-8,11-12H2,1-2H3 |
InChI Key |
VNJYSURXIYOQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3CCCCCN3 |
Origin of Product |
United States |
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